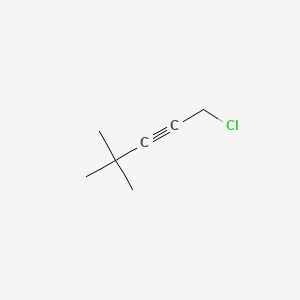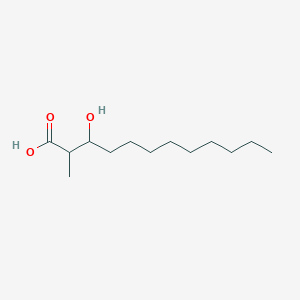
3-Hydroxy-2-methyldodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyldodecanoic acid is a chemical compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom and a methyl group (-CH₃) attached to the second carbon atom of a dodecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyldodecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-methyldodecanoic acid using appropriate oxidizing agents. Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound through biotransformation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield production. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyldodecanoic acid.
Reduction: Formation of 3-hydroxy-2-methyldodecanol.
Substitution: Formation of 3-chloro-2-methyldodecanoic acid or 3-bromo-2-methyldodecanoic acid.
Applications De Recherche Scientifique
3-Hydroxy-2-methyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by integrating into cell membranes, thereby affecting membrane fluidity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-methyldodecanoic acid
- 3-Hydroxy-2-methyltridecanoic acid
- 3-Hydroxy-2-methylundecanoic acid
Uniqueness
3-Hydroxy-2-methyldodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
56888-80-3 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
3-hydroxy-2-methyldodecanoic acid |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11(2)13(15)16/h11-12,14H,3-10H2,1-2H3,(H,15,16) |
Clé InChI |
OJOCYZAJBYSPBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
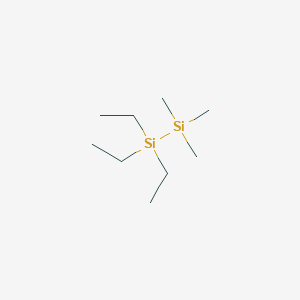
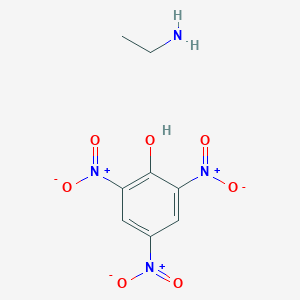

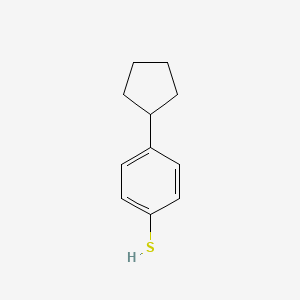
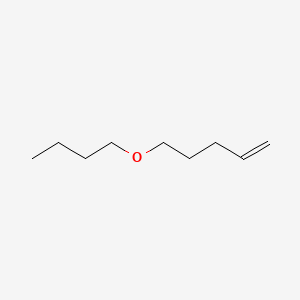
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
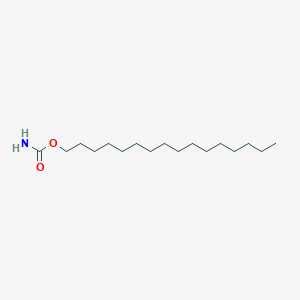
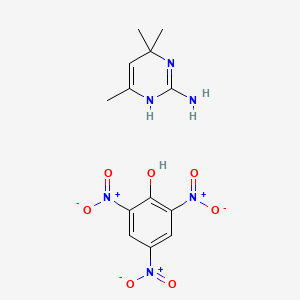

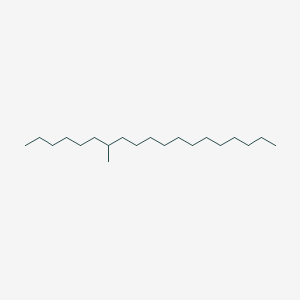
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
